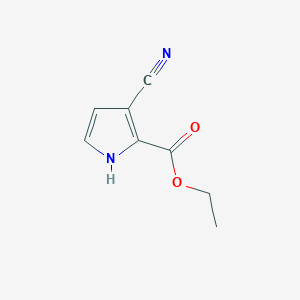
ethyl 3-cyano-1H-pyrrole-2-carboxylate
Vue d'ensemble
Description
Ethyl 3-cyano-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C8H8N2O2 . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound . This compound is used in the preparation of heterocyclic bioactive agents and other pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of ethyl 3-cyano-1H-pyrrole-2-carboxylate consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The structure also includes a cyano group (-CN) and a carboxylate ester group (-COOEt), which are attached to the pyrrole ring .Physical And Chemical Properties Analysis
Ethyl 3-cyano-1H-pyrrole-2-carboxylate is a solid at room temperature . It has a molecular weight of 164.16 . The compound’s InChI code is 1S/C8H8N2O2/c1-2-12-8(11)7-6(5-9)3-4-10-7/h3-4,10H,2H2,1H3 .Applications De Recherche Scientifique
Synthesis of Multi-Substituted Pyrrole Derivatives
Ethyl 3-cyano-1H-pyrrole-2-carboxylate serves as a key intermediate in the synthesis of multi-substituted pyrrole derivatives. These derivatives are synthesized through [3+2] cycloaddition reactions, which are valuable in creating compounds with significant biological activities such as antibacterial, antifungal, and anti-inflammatory properties .
Antibacterial Applications
The compound’s derivatives have been found to exhibit antibacterial properties. This is particularly important in the development of new antibiotics to combat resistant strains of bacteria .
Antifungal and Anti-inflammatory Properties
Pyrrole derivatives, including those derived from ethyl 3-cyano-1H-pyrrole-2-carboxylate, have shown antifungal and anti-inflammatory activities. These properties make them potential candidates for the treatment of fungal infections and inflammatory conditions .
Anticancer Activity
Some derivatives of ethyl 3-cyano-1H-pyrrole-2-carboxylate have demonstrated anticancer activities. They have been used to develop compounds that can inhibit the growth of cancer cells .
Enzyme Inhibition
These derivatives can also act as enzyme inhibitors within organisms. Enzyme inhibition is a crucial mechanism for regulating biological pathways and can be targeted for treating various diseases .
Synthesis of Pyrrolopyrazine Derivatives
Ethyl 3-cyano-1H-pyrrole-2-carboxylate is also used in the synthesis of pyrrolopyrazine derivatives. These compounds have a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Safety And Hazards
Ethyl 3-cyano-1H-pyrrole-2-carboxylate is classified under GHS07 and carries a warning signal word . The hazard statements associated with this compound are H317 (may cause an allergic skin reaction) and H319 (causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propriétés
IUPAC Name |
ethyl 3-cyano-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-2-12-8(11)7-6(5-9)3-4-10-7/h3-4,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBMXQIJLZOLET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50579756 | |
| Record name | Ethyl 3-cyano-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50579756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-cyano-1H-pyrrole-2-carboxylate | |
CAS RN |
7126-44-5 | |
| Record name | Ethyl 3-cyano-1H-pyrrole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7126-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-cyano-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50579756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(1-Piperazinylmethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1316166.png)







![Methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate](/img/structure/B1316180.png)

